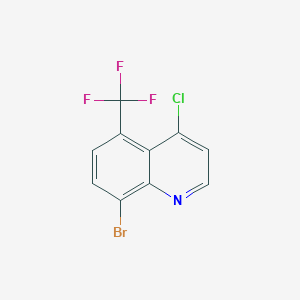

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

8-bromo-4-chloro-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZNVTOQZODHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 5-(trifluoromethyl)quinoline. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under UV light to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cross-Coupling Reactions: The trifluoromethyl group allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cross-Coupling: Palladium catalysts (Pd) and boronic acids or esters.

Major Products:

- Substituted quinolines

- Quinoline N-oxides

- Dihydroquinolines

- Functionalized quinolines through cross-coupling .

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline has shown potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism. Its ability to modulate these enzymes can influence the pharmacokinetics of other drugs, enhancing therapeutic efficacy or reducing toxicity.

2. Anticancer Activity:

Research indicates that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism suggests its potential utility in cancer therapy, particularly against tumors resistant to conventional treatments.

3. Antibacterial and Antiviral Properties:

Quinoline derivatives, including this compound, have been explored for their antibacterial and antiviral activities. They interact with various molecular targets, potentially leading to the development of new therapeutic agents against infectious diseases .

Material Science Applications

1. Organic Semiconductors:

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the development of organic semiconductors due to its ability to form stable charge-transfer complexes.

2. Advanced Materials Development:

This compound can serve as a building block for synthesizing advanced materials with tailored properties for specific applications in nanotechnology and materials science.

Biological Studies

1. Mechanisms of Action:

The biological activity of this compound is attributed to its interaction with various enzymes and cellular pathways. It has been shown to influence cell signaling and gene expression, which are critical for maintaining cellular homeostasis .

2. Cellular Effects:

Studies indicate that this compound affects cellular processes by modulating metabolic pathways and influencing cellular responses to stress. Its capacity to induce apoptosis highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Effects on Antiplasmodial Activity

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogen substituents influence molecular weight and polarity:

Table 2: Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₀H₄BrClF₃N | 316.5 | Br (8), Cl (4), CF₃ (5) |

| 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-43-9) | C₁₀H₅BrF₃NO | 292.0 | Br (8), OH (4), CF₃ (2) |

| 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS 1156277-85-8) | C₁₀H₃BrClF₄N | 328.5 | Br (6), Cl (4), F (8), CF₃ (2) |

- Hydroxy vs.

- Trifluoromethyl Position : The 5-CF₃ group in the target compound may confer distinct electronic effects compared to 2-CF₃ analogues (e.g., CAS 59108-43-9), influencing receptor affinity .

Biological Activity

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and environmental applications. The unique structural modifications, including bromine, chlorine, and trifluoromethyl groups, enhance its reactivity and biological profile.

The molecular formula of this compound is , with a molar mass of approximately 292.5 g/mol. The presence of the trifluoromethyl group significantly influences its electrophilic nature, making it suitable for various chemical reactions such as electrophilic aromatic substitution and Suzuki coupling reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Studies have focused on its efficacy against both Gram-positive and Gram-negative bacteria. For example, the compound has been evaluated using tube dilution methods to determine its minimum inhibitory concentration (MIC) against various microbial species.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Species | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive bacteria |

| Escherichia coli | 64 | Gram-negative bacteria |

| Pseudomonas aeruginosa | 128 | Gram-negative bacteria |

Environmental Applications

In addition to its biological activities, this compound is being explored for environmental applications, particularly in the development of sensors for detecting pollutants. Its reactivity and fluorescence properties make it suitable for creating sensitive detection systems.

While detailed interaction studies specific to this compound are scarce, its structural characteristics suggest potential interactions with enzymes or receptors similar to other quinoline derivatives. Investigating these interactions could provide insights into its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 8-bromo-4-chloro-5-(trifluoromethyl)quinoline?

The synthesis typically involves halogenation and functionalization of quinoline precursors. For example:

- Bromination : Brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions can introduce bromine at the 8-position .

- Chlorination and Trifluoromethylation : Sequential reactions using POCl₃ for chlorination and CF₃-containing reagents (e.g., Ruppert-Prakash reagent) for trifluoromethyl substitution are common .

- Microwave-assisted synthesis improves reaction efficiency and yield by reducing time and side products .

Q. How can the purity and structure of this compound be validated?

Q. What are the key safety considerations for handling this compound?

- Hazards : Corrosive (skin/eye irritation) and respiratory risks (H315, H319, H335 GHS codes) .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and follow waste disposal protocols for halogenated organics .

Advanced Research Questions

Q. How do electronic effects of bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Steric and Electronic Modulation : The electron-withdrawing trifluoromethyl group deactivates the quinoline ring, directing electrophilic substitution. Bromine and chlorine act as leaving groups in Suzuki or Buchwald-Hartwig couplings .

- Case Study : In Pd-catalyzed couplings, the 8-bromo group exhibits higher reactivity than 4-chloro due to better orbital overlap with the metal catalyst .

Q. What computational methods predict the compound’s electronic properties for drug design?

- Density Functional Theory (DFT) : Calculations using functionals like B3LYP/6-31G* model HOMO-LUMO gaps and electrostatic potentials, aiding in rational drug design .

- Molecular Docking : Simulations with proteins (e.g., kinase targets) assess binding affinities of trifluoromethyl-substituted quinolines .

Q. How can contradictory biological activity data be resolved across studies?

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Directed Metalation : Use of directing groups (e.g., amides) with LDA (lithium diisopropylamide) to functionalize specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., chloro group) with TMSCl before trifluoromethylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.